![molecular formula C10H19Cl2F3N2 B13496874 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers, is a chemical compound known for its unique structural properties. It features a cyclobutane ring substituted with a piperidine ring that has a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group. The cyclobutane ring is then formed and attached to the piperidine ring. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride stands out due to its unique trifluoromethyl group and cyclobutane ring structure. Similar compounds include:
- 3-[4-(methyl)piperidin-1-yl]cyclobutan-1-amine
- 3-[4-(fluoromethyl)piperidin-1-yl]cyclobutan-1-amine
- 3-[4-(chloromethyl)piperidin-1-yl]cyclobutan-1-amine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19Cl2F3N2 |
|---|---|
Peso molecular |
295.17 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H17F3N2.2ClH/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9;;/h7-9H,1-6,14H2;2*1H |
Clave InChI |
YMNHOGUDWDVQGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)C2CC(C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



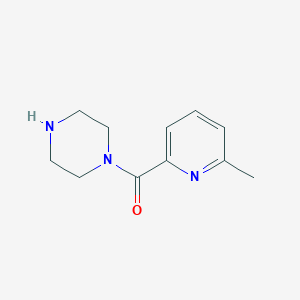
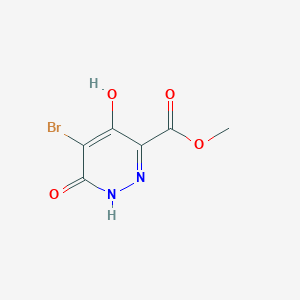
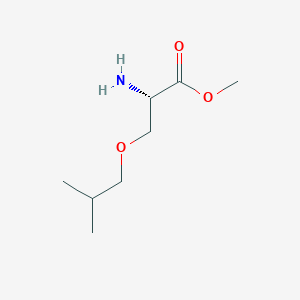

![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
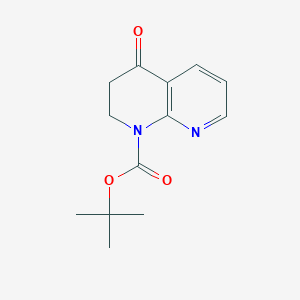
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
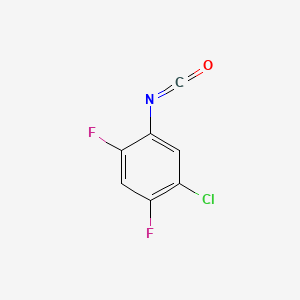

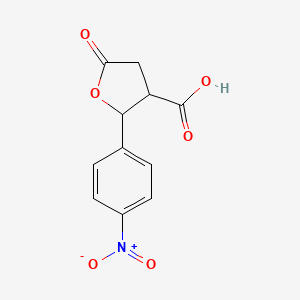
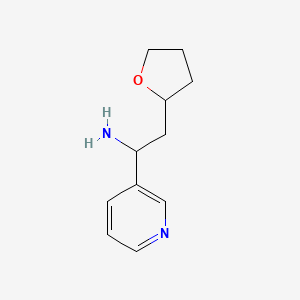

![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
